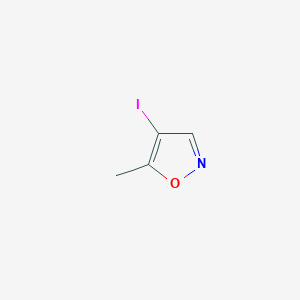













|
REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=2)O1.I[C:21]1[CH:22]=[N:23][O:24][C:25]=1[CH3:26].CC1C(P(C2C(C)=CC(C)=C(S([O-])(=O)=O)C=2)C2C(C)=CC(C)=C(S([O-])(=O)=O)C=2)=CC(S([O-])(=O)=O)=C(C)C=1.[Na+].[Na+].[Na+].C(NC(C)C)(C)C.Cl>CC#N.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:26][C:25]1[O:24][N:23]=[CH:22][C:21]=1[C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:13][CH:14]=1 |f:2.3.4.5,10.11.12|
|


|
Name
|
2-[
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CC(=O)O)C
|
|
Name
|
|
|
Quantity
|
0.48 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NOC1C
|
|
Name
|
|
|
Quantity
|
0.08 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0.54 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
1.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
|
Name
|
|
|
Quantity
|
1.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.01 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over NaSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=NO1)C1=CC=C(C=C1)CC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |